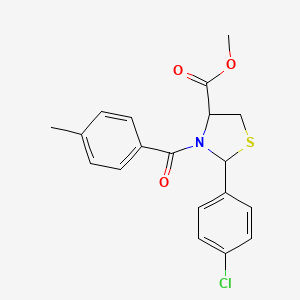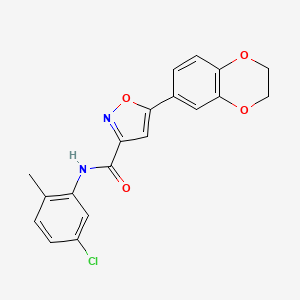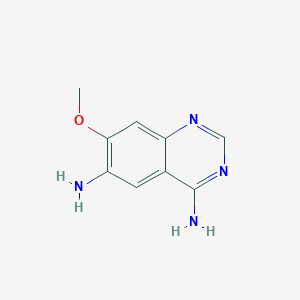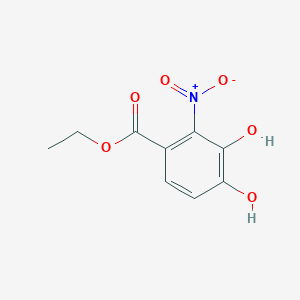
Methyl 2-(4-chlorophenyl)-3-(4-methylbenzoyl)-1,3-thiazolane-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(4-chlorophenyl)-3-(4-methylbenzoyl)-1,3-thiazolane-4-carboxylate, also known as MCPTMBC, is a synthetic compound that has been studied for a variety of scientific research applications. It is a colorless, crystalline solid that has a melting point of approximately 115°C. MCPTMBC is soluble in a variety of organic solvents, such as chloroform, dimethyl sulfoxide, and acetonitrile. Due to its unique structure and properties, MCPTMBC has been studied for its potential applications in drug discovery, medicinal chemistry, and biochemistry.
Applications De Recherche Scientifique
Insecticidal Activity
Methyl 2-(4-chlorophenyl)-3-(4-methylbenzoyl)-1,3-thiazolane-4-carboxylate has been studied for its potential insecticidal properties. Hasan et al. (1996) explored its use against American cockroaches and house flies, finding that certain enantiomers of the compound exhibited significant insecticidal activity. This suggests the compound's potential in pest control applications, particularly in agriculture or public health initiatives (Hasan et al., 1996).
Synthesis and Characterization
The compound has been the subject of various synthesis and characterization studies. Güiza et al. (2020) synthesized a related compound and characterized it using infrared spectroscopy and mass spectrometry. This research aids in understanding the structural properties of such compounds, which is crucial for their application in different scientific fields (Güiza et al., 2020).
Corrosion Inhibition
El Aoufir et al. (2020) investigated the use of thiazole-4-carboxylates, including derivatives of the focal compound, as corrosion inhibitors for mild steel in hydrochloric acid. Their findings indicated the compounds' effectiveness in protecting metal surfaces, suggesting potential applications in industrial maintenance and protection (El Aoufir et al., 2020).
Antimicrobial Activity
Research into the antimicrobial properties of related thiazolane derivatives has been conducted, indicating potential applications in combating microbial infections or in the development of new antibiotics. For instance, compounds with structural similarities to methyl 2-(4-chlorophenyl)-3-(4-methylbenzoyl)-1,3-thiazolane-4-carboxylate have been synthesized and evaluated for their biological activities against various microorganisms (Nural et al., 2018).
Crystal Structure Analysis
The determination of the crystal structure of similar compounds provides insights into their physical and chemical properties, which is essential for their application in material science or drug design. Studies like those by Saeed and Parvez (2005) offer valuable information on the molecular structure, aiding in the understanding of the compound's behavior under different conditions (Saeed & Parvez, 2005).
Propriétés
IUPAC Name |
methyl 2-(4-chlorophenyl)-3-(4-methylbenzoyl)-1,3-thiazolidine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO3S/c1-12-3-5-13(6-4-12)17(22)21-16(19(23)24-2)11-25-18(21)14-7-9-15(20)10-8-14/h3-10,16,18H,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZORLHIPFDQJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C(CSC2C3=CC=C(C=C3)Cl)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-chlorophenyl)-3-(4-methylbenzoyl)-1,3-thiazolane-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2,5-Dimethylphenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2405658.png)



![N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)-2-furamide](/img/structure/B2405664.png)


![2,2-Dimethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one;hydrochloride](/img/structure/B2405667.png)
![Methyl 4-[(4,6-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2405669.png)
![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-(2-oxo-2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

![5-fluoro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2405674.png)

![4-(Azetidin-1-yl)-5-iodo-2-methylthieno[2,3-d]pyrimidine](/img/structure/B2405679.png)